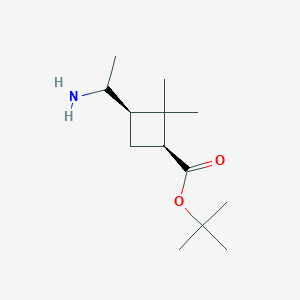

![molecular formula C23H16FN3O B2995107 1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-08-2](/img/structure/B2995107.png)

1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline ring . The molecule also has a 4-fluorophenyl group, a methoxy group, and a phenyl group attached to different positions of the pyrazoloquinoline core .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and general knowledge of organic chemistry. It contains a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring (a five-membered ring with two nitrogen atoms) fused with a quinoline ring (a larger ring that contains a benzene ring fused with a pyridine ring). The 4-fluorophenyl, 8-methoxy, and 3-phenyl groups are attached to this core .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Fluorophore Applications

Quinoline derivatives, including those similar to 1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline, are recognized for their efficient fluorescence, making them suitable for use in biochemistry and medicine for studying biological systems. Their potential as antioxidants and radioprotectors is also noted due to their structural characteristics, such as fused aromatic systems that enhance sensitivity and selectivity in various applications (Aleksanyan & Hambardzumyan, 2013). These compounds exhibit stable fluorescence in organic solvents and aqueous solutions, unaffected by common reagents like LiCl, NaOH, or acetic acid, although protic acids like HCl can quench their fluorescence efficiently yet reversibly, indicating a use in dynamic fluorescence-based sensors (Mu et al., 2010).

Versatile Building Blocks for Molecular Sensors

1,3-Diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore, a close relative, serves as a versatile foundation for constructing brightly fluorescent molecular sensors. These compounds can be integrated into systems for metal ion recognition, demonstrating significant fluorescence enhancement upon analyte binding. This utility underscores the adaptability of pyrazolo[4,3-c]quinoline derivatives in designing sensors with efficient signaling capabilities (Rurack et al., 2002).

Enhanced Fluorescence and Electroluminescence

Research into pyrazoloquinoline derivatives has led to the development of materials that exhibit strong fluorescence and are viable for electroluminescent applications, including light-emitting diodes (LEDs). Studies on spirobiindane-based 1H-pyrazolo[3,4-b]quinoline chromophores have shown that these compounds retain strong fluorescence in both solution and solid states, with modifications to the molecule allowing for enhanced luminescent properties suitable for LED technology (Gondek et al., 2010).

Influence of Fluorine Substitution

The introduction of fluorine atoms into the 1H-pyrazolo[3,4-b]quinoline structure alters its photophysical and electrochemical properties significantly. Fluorine substitution has been shown to modify fluorescence quantum efficiency, alter HOMO and LUMO levels, and shift absorption bands. These changes, along with the ability to tune the molecule's basicity through the electron-withdrawing effect of fluorine, highlight the capacity for engineering the compound's properties for specific applications, such as increased resistance to proton donors (Szlachcic & Uchacz, 2018).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O/c1-28-18-11-12-21-19(13-18)23-20(14-25-21)22(15-5-3-2-4-6-15)26-27(23)17-9-7-16(24)8-10-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCQXOQIFFAKCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Trifluoromethyl)sulfanyl]phenol](/img/structure/B2995025.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2995031.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2995035.png)

![3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2995037.png)

![Tert-butyl (3aR,6aS)-2-(6-bromopyridine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2995040.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2995042.png)

![1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol](/img/structure/B2995043.png)

![4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B2995044.png)

![[3-(dibutylcarbamoyl)phenyl]boronic Acid](/img/structure/B2995045.png)